1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluoro-methylpyridine and an oxolane-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluoro-Methylpyridine Intermediate: Starting with a pyridine derivative, fluorination and methylation reactions are carried out under controlled conditions using reagents like fluorine gas or methyl iodide.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The fluoro-methylpyridine intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxolane-Carbonyl Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-methylpyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazine: Lacks the oxolane-carbonyl group.
4-(Oxolane-2-carbonyl)piperazine: Lacks the fluoro-methylpyridine moiety.
1-(3-Chloro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is unique due to the presence of both the fluoro-methylpyridine and oxolane-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOOUPAOQKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.